molecular formula C9H11ClFNO2 B6322114 2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride CAS No. 140627-42-5

2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride

Cat. No.: B6322114
CAS No.: 140627-42-5
M. Wt: 219.64 g/mol
InChI Key: BUYFDKYRRIHRCN-UHFFFAOYSA-N
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Description

2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride is an organic compound with the molecular formula C9H10FNO2·HCl It is a derivative of acetophenone, featuring a fluorine and a methoxy substituent on the phenyl ring, along with an amino group on the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride typically involves a multi-step process:

    Friedel-Crafts Acylation: The initial step involves the acylation of 3-fluoro-4-methoxybenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is subsequently converted to the amine via an amination reaction, often using reagents like ammonia or an amine source under suitable conditions.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ketone moiety can be reduced to an alcohol.

    Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anti-cancer properties.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including chalcones and pyrazoles.

    Biochemistry: The compound is employed in the study of enzyme interactions and receptor binding due to its unique structural features.

    Material Science: It is investigated for its potential use in the development of fluorescent dyes and other functional materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrochloride
  • 2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol hydrochloride
  • 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one

Uniqueness

2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride is unique due to the specific combination of fluorine and methoxy substituents on the phenyl ring, which can influence its reactivity and binding properties. This makes it a valuable compound for the development of new pharmaceuticals and functional materials.

Properties

IUPAC Name

2-amino-1-(3-fluoro-4-methoxyphenyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c1-13-9-3-2-6(4-7(9)10)8(12)5-11;/h2-4H,5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYFDKYRRIHRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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